Stereochemical Purity Advantage: Documented (2S,4R) cis Configuration vs. Unspecified or Alternative Stereoisomers
The target compound possesses a rigorously defined (2S,4R) cis configuration, with stereochemistry explicitly annotated in the canonical SMILES string as CCOC(=O)[C@@H]1C[C@H](O)CCN1C(=O)OC(C)(C)C . This stands in contrast to racemic mixtures (e.g., rac-1-tert-butyl 2-ethyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate) and alternative stereoisomers such as (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 1363378-19-1) or (2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 1363378-14-6), which differ in the spatial orientation of the 4-hydroxyl and 2-carboxylate substituents relative to the piperidine ring plane .
| Evidence Dimension | Stereochemical configuration and identity |
|---|---|
| Target Compound Data | (2S,4R) cis configuration (CAS 180854-45-9), 98% purity |
| Comparator Or Baseline | (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 1363378-19-1), (2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS 1363378-14-6), rac-1-tert-butyl 2-ethyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate (racemic mixture) |
| Quantified Difference | Enantiomerically pure vs. racemic mixture; distinct spatial orientation of functional groups determined by specific chiral centers |
| Conditions | Structural determination by SMILES stereochemistry annotation and CAS registry specificity |
Why This Matters
In asymmetric synthesis and medicinal chemistry applications, stereochemical configuration directly impacts biological activity and synthetic outcomes; procurement of the incorrect stereoisomer may lead to inactive compounds or failed synthetic campaigns.
